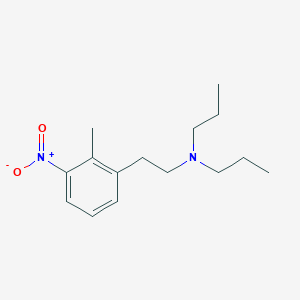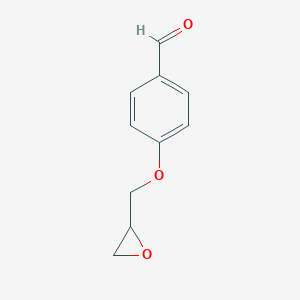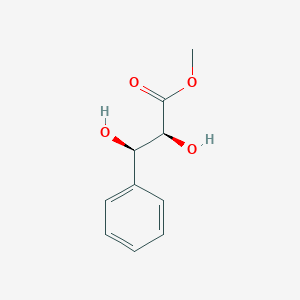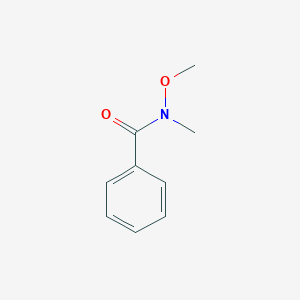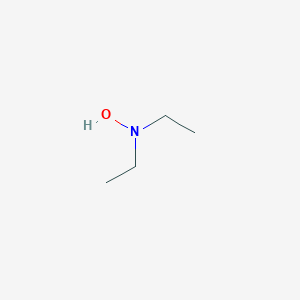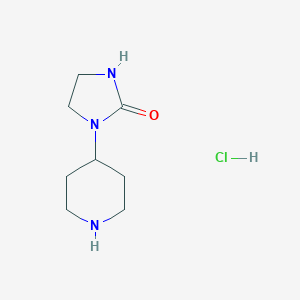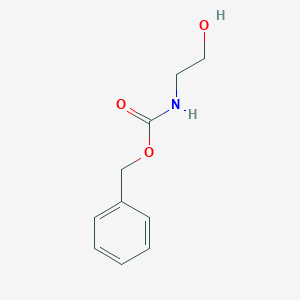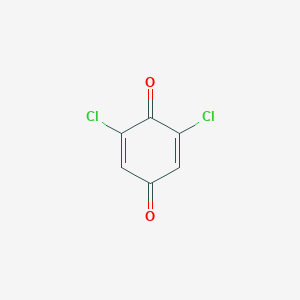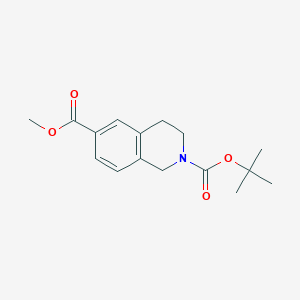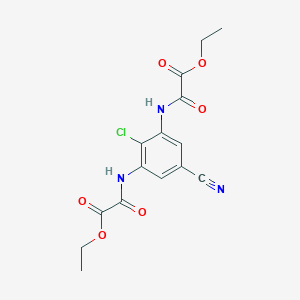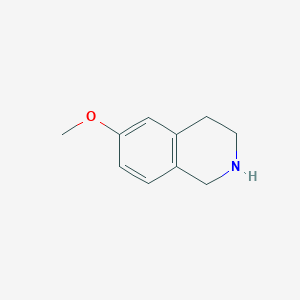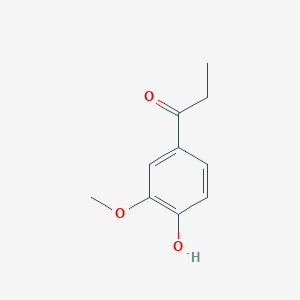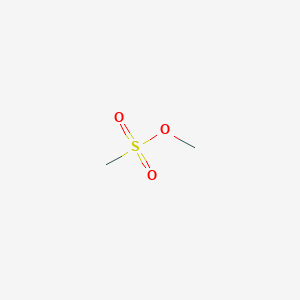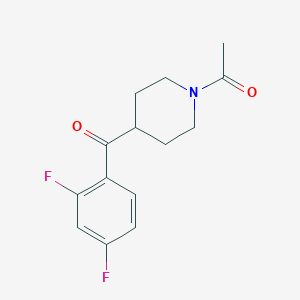
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
描述
Synthesis Analysis
The synthesis of novel piperidine derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were synthesized. These compounds were characterized using various analytical techniques such as 1H NMR, IR, mass spectral, and elemental analysis. The synthesis process aimed to explore the antileukemic activity of these compounds against human leukemic cell lines .
Molecular Structure Analysis
The structural analysis of piperidine derivatives is crucial for understanding their biological activity. In the second study, the molecular structure of a novel bioactive heterocycle, specifically (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was characterized. Techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies were employed. The compound was found to crystallize in the monoclinic crystal system with the space group P21/c. The conformation of the piperidine and morpholine rings, as well as the planarity of the benzisoxazole ring, were determined, providing insights into the compound's stability and potential interactions .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is influenced by their molecular structure. Although the provided papers do not detail specific chemical reactions involving 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, they do provide insights into the reactivity of similar compounds. For instance, the presence of electron-withdrawing halogen substituents in the compounds studied in the first paper suggests that such modifications can significantly affect the compounds' antiproliferative activity . This information can be extrapolated to hypothesize about the reactivity of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and can influence their biological activity. The first paper reports on the antiproliferative activity of the synthesized compounds, with IC50 values ranging from 1.6 to 8.0 µM, indicating their potential as antileukemic agents. The electron-withdrawing halogen substituents were found to enhance the in vitro potency against human leukemia cells . The second paper discusses the stability of the molecule, which is attributed to inter and intra-molecular hydrogen bonds of the type C—H…O and C—H…N. The Hirshfeld surface analysis further elucidates the intermolecular interactions present in the solid state of the crystal .
科学研究应用
Application in Antimalarial Research
- Summary of the Application: This compound has been evaluated for its antiplasmodial activity against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of Plasmodium falciparum .
- Methods of Application or Experimental Procedures: The antiplasmodial activity was determined by in vitro parasite growth inhibition. A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .
- Results or Outcomes: The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC50s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182) .
Use as a Chemical Reagent
- Summary of the Application: “1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone” is used as a chemical reagent in the synthesis of antiproliferative agents as well as for piperidines displaying 5-HT2 antagonist activity .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the specific details are not provided in the source .
- Results or Outcomes: The outcomes would also depend on the specific synthesis pathway and the desired end product .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinse thoroughly with water .
属性
IUPAC Name |
1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPWQEIGJWVJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372387 | |
| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone | |
CAS RN |
84162-82-3 | |
| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84162-82-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

